

Spectroscopic Profile of 3-Chloro-1H-pyrazol-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-1H-pyrazol-4-amine

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This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound **3-Chloro-1H-pyrazol-4-amine**, a molecule of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols for the acquisition of such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Chloro-1H-pyrazol-4-amine**.

Table 1: Mass Spectrometry Data

The mass spectrum of **3-Chloro-1H-pyrazol-4-amine** is characterized by its molecular ion peak and various adducts. The exact mass and predicted fragmentation patterns are crucial for the identification and structural confirmation of the compound.

Property	Value
Molecular Formula	C ₃ H ₄ CIN ₃
Molecular Weight	117.54 g/mol
Monoisotopic Mass	117.0093748 Da [1]
Predicted Ion Adducts	m/z
[M+H] ⁺	118.01666
[M+Na] ⁺	139.99860
[M-H] ⁻	116.00210
[M+NH ₄] ⁺	135.04320
[M+K] ⁺	155.97254
[M] ⁺	117.00883

Data sourced from PubChem CID 114020.[\[1\]](#)

Table 2: Predicted ¹H NMR Spectral Data

The proton NMR spectrum of **3-Chloro-1H-pyrazol-4-amine** is expected to show distinct signals for the pyrazole ring proton and the amine and imino protons. The chemical shifts are influenced by the electronic environment of the protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
C5-H	7.0 - 8.0	Singlet
NH ₂	3.0 - 5.0	Broad Singlet
NH (pyrazole)	10.0 - 13.0	Broad Singlet

Note: Predicted values are based on typical chemical shifts for pyrazole and amine protons. Actual values may vary depending on the solvent and concentration.

Table 3: Predicted ^{13}C NMR Spectral Data

The carbon NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are influenced by the electronegative chlorine and nitrogen atoms.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C3	140 - 150
C4	110 - 120
C5	125 - 135

Note: Predicted values are based on typical chemical shifts for substituted pyrazoles.

Table 4: Predicted Infrared (IR) Absorption Data

The IR spectrum reveals the functional groups present in the molecule. Key absorptions are expected for the N-H and C-N bonds of the amine and pyrazole moieties, as well as the C-Cl bond.

Functional Group	Predicted Absorption Range (cm^{-1})	Description of Vibration
N-H Stretch (Amine)	3300 - 3500	Symmetric & Asymmetric
N-H Bend (Amine)	1580 - 1650	Scissoring
C-N Stretch	1250 - 1335	Aromatic Amine
N-H Stretch (Pyrazole)	3100 - 3200	
C=C, C=N Stretch	1400 - 1600	Pyrazole Ring
C-Cl Stretch	600 - 800	

Note: Predicted values are based on characteristic IR absorption frequencies for similar functional groups.[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **3-Chloro-1H-pyrazol-4-amine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of -2 to 14 ppm. A sufficient number of scans (typically 16 to 64) are averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A wider spectral width (0 to 200 ppm) is used, and a larger number of scans (typically 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Instrumentation: An FTIR spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

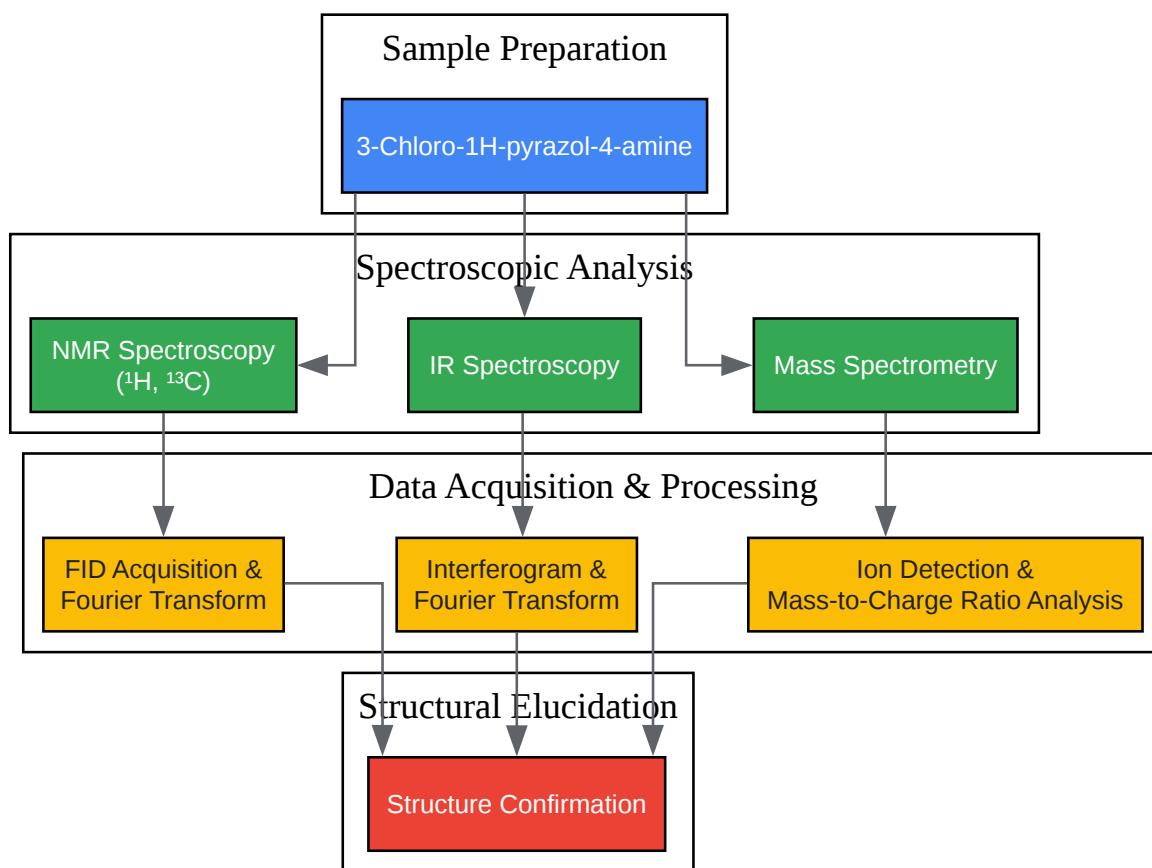
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization.
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 50-500.
- Data Analysis: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and its adducts. The isotopic pattern, particularly the presence of the ^{35}Cl and ^{37}Cl isotopes, is a key identifier for chlorine-containing compounds.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Chloro-1H-pyrazol-4-amine**.



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Caption: General workflow for spectroscopic analysis.

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